1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-
Description
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- is a heterocyclic compound featuring a pyrazolo-pyrimidine core scaffold substituted with a bromine atom at position 3 and an isopropyloxy group at position 4. The bromine and bulky isopropyloxy substituents influence its physicochemical properties, such as lipophilicity (LogP) and solubility, while also modulating interactions with biological targets like adenosine receptors .
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5O/c1-3(2)15-7-4-5(9)13-14-6(4)11-8(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAHLTXAATJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=NNC(=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415914 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183274-50-2 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives with aryl nitriles or electrophilic agents under alkaline conditions. For example:
-
Step 1 : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1a ) undergoes partial hydrolysis in alcoholic NaOH to yield carboxamide derivative 3 .
-
Step 2 : Fusion of 3 with urea under reflux produces 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).
-
Step 3 : Chlorination of 4 using POCl₃ and PCl₅ yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).
Functionalization at Position 4
The introduction of the isopropoxy group at position 4 is achieved via nucleophilic substitution:
-
Step 4 : Treatment of 5 with sodium isopropoxide in anhydrous THF at 60°C replaces the chloro group with isopropoxy, yielding 4-isopropoxy-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Bromination at Position 3
Direct Bromination Using NBS
Bromination at position 3 is critical for introducing the bromo substituent. A radical bromination protocol using N-bromosuccinimide (NBS) and AIBN in dichloromethane at 25°C is effective:
-
Reaction :
-
Yield : ~75%.
Alternative Bromination with HBr/H₂O₂
For substrates sensitive to radical conditions, bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid at 40°C provides moderate yields (60–65%).
Amination at Position 6
Hydrazine-Mediated Substitution
The chloro group at position 6 is replaced with an amine via refluxing with hydrazine hydrate in ethanol:
Catalytic Ammonolysis
Using NH₃ gas in methanol with a CuI catalyst at 100°C under pressure improves selectivity and reduces side products (yield: 78%).
Deprotection and Final Purification
Removal of Phenyl Protecting Group
The phenyl group at N1 is removed via hydrogenolysis using Pd/C (10 wt%) in ethanol under H₂ at 50 psi:
Crystallization
Bulk melting crystallization at 31°C in hexane/ethyl acetate (3:1) yields the pure compound (purity >99% by HPLC).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | Urea, POCl₃, PCl₅ | 65–70 | 95 | Scalable for bulk synthesis |
| Bromination (NBS) | NBS, AIBN, CH₂Cl₂ | 75 | 98 | High regioselectivity |
| Amination (Hydrazine) | NH₂NH₂·H₂O, EtOH, 80°C | 85 | 97 | Mild conditions |
| Catalytic Ammonolysis | NH₃, CuI, MeOH, 100°C | 78 | 99 | Reduced side reactions |
| Hydrogenolysis | Pd/C, H₂, EtOH | 70–75 | 99 | Efficient deprotection |
Mechanistic Insights and Challenges
Regioselectivity in Bromination
The preference for bromination at position 3 is attributed to the electron-donating isopropoxy group at position 4, which activates the adjacent carbon for electrophilic attack. Computational studies (DFT) confirm lower activation energy for C3 compared to C5.
Side Reactions
-
Over-bromination : Excess NBS may lead to di-brominated byproducts, mitigated by stoichiometric control.
-
Ring-opening : Prolonged exposure to POCl₃ during chlorination can degrade the pyrimidine ring, requiring precise reaction monitoring.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Isopropoxylation: Isopropyl alcohol and potassium carbonate.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Forms: Products formed through oxidation or reduction reactions.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Cancer Research: The compound has shown promising anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2)
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and selectivity
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Effects : Bromine at position 3 provides greater polarizability and van der Waals interactions compared to chlorine in the 3-bromo-4-chloro analog, which may improve target binding .
Biological Activity
The compound 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)- is part of a larger class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their diverse biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this specific derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-
- Molecular Formula: C₇H₈BrN₅O
- Molecular Weight: 230.08 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core with a bromine atom and an ethoxy group that may influence its biological activity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds display high inhibitory activity against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. For example:
- Apoptosis Induction: Flow cytometric analysis has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly induce apoptosis in cancer cells at low micromolar concentrations. The percentage of apoptotic cells observed was notably higher when treated with these compounds compared to controls .
- Cell Cycle Arrest: Compounds have also been shown to arrest the cell cycle at various phases (S and G2/M), which is crucial for preventing cancer cell proliferation .
Case Studies
Several studies have explored the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
-
Study on A549 Cells:
- The compound exhibited a potent inhibitory effect on the A549 lung cancer cell line with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
- The study highlighted the structure-activity relationship (SAR) indicating that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance anticancer activity.
-
EGFR Inhibition:
- Compounds designed from this scaffold have been tested as epidermal growth factor receptor inhibitors (EGFRIs), showing promising results against both wild-type and mutant forms of EGFR .
- For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, indicating exceptional potency .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-4-(1-methylethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves cyclization or multicomponent reactions. Key methods include:
- TFA-catalyzed cyclization : Reacting substituted pyrazole amines with brominated acrylates in toluene under reflux, using trifluoroacetic acid (TFA) as a catalyst. This method emphasizes solvent choice and temperature control to avoid side reactions .
- Meglumine-catalyzed one-pot synthesis : Combining hydrazine derivatives, aldehydes, and nitriles in ethanol at room temperature with meglumine (10 mol%) as a green catalyst. This approach reduces reaction steps and improves atom economy .
- Morpholine-mediated Mannich reactions : Introducing morpholine and formaldehyde under ethanol reflux to form Mannich bases, enabling functionalization of the pyrimidine core .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| TFA-catalyzed cyclization | TFA, toluene | Reflux, 12–24 hrs | High regioselectivity | Requires harsh acids |
| Meglumine one-pot | Meglumine, ethanol | RT, 5 hrs | Eco-friendly, fewer steps | Limited substrate scope |
| Mannich reaction | Morpholine, ethanol | Reflux, 10 hrs | Functional group diversification | Lower yields for bulky groups |
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer: A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns and bromine integration. Coupling constants in -NMR help verify stereochemistry .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~550 cm, amine N-H stretches) to validate synthetic intermediates .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm. Gradient elution with acetonitrile/water is recommended .
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer: Given structural similarities to antitumor and antimicrobial pyrazolo-pyrimidines:
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (0.1–100 µM) can identify IC values .
- Antibacterial activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Include positive controls (e.g., ciprofloxacin) .
- Enzyme inhibition studies : Target kinases (e.g., EGFR) using fluorescence-based assays to explore mechanism of action .
Q. How should safety protocols be designed for handling this compound?
Methodological Answer: Due to limited toxicity
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated to optimize bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with substituents at the 3-bromo (e.g., Cl, I) or 4-(1-methylethoxy) positions (e.g., methoxy, ethoxy). Compare IC values to map electronic effects .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine N) using Schrödinger’s Phase .
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2) to optimize reaction variables (solvent polarity, catalyst loading). Use ANOVA to identify significant factors .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) to confirm structural assignments .
- Bioassay replication : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
Q. What strategies are recommended for elucidating reaction mechanisms?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates. Fit data to rate laws (e.g., pseudo-first-order) .
- Isotopic labeling : Use -hydrazine to track nitrogen incorporation into the pyrazole ring via -NMR .
- Computational reaction path mapping : Employ QM/MM simulations (ORCA) to explore energy barriers for key steps like cyclization .
Q. How can computational methods accelerate the development of derivatives?
Methodological Answer:
- Virtual screening : Generate a library of 1000+ analogs using RDKit. Filter for drug-likeness (Lipinski’s rules) and synthetic accessibility .
- Machine learning (ML) : Train a random forest model on existing bioactivity data to predict novel active compounds. Validate with leave-one-out cross-validation .
- ADMET prediction : Use SwissADME to prioritize analogs with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. What novel synthetic routes could improve scalability or sustainability?
Methodological Answer:
- Flow chemistry : Optimize continuous-flow conditions (residence time: 30 min, 80°C) to enhance reproducibility and reduce waste .
- Biocatalysis : Screen enzyme libraries (e.g., transaminases) for regioselective amination, avoiding hazardous reagents .
- Solvent-free synthesis : Adapt methods from pyrazolo-pyrimidine literature by grinding reagents with catalytic TFA .
Q. How can researchers address the lack of toxicity data for this compound?
Methodological Answer:
- In vitro toxicity panels : Assess hepatotoxicity (HepG2 cells), genotoxicity (Ames test), and cardiotoxicity (hERG inhibition) .
- Zebrafish embryo assays : Evaluate developmental toxicity (LC) at 24–72 h post-fertilization .
- QSAR modeling : Use Toxtree to predict toxicity endpoints (e.g., mutagenicity) based on structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
